3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone
Overview
Description
3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, a chlorobenzyl group, and a pyridinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Chlorobenzyl Group: Via nucleophilic substitution reactions.
Formation of Pyridinone Moiety: Through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzothiazole or pyridinone rings.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Enzyme Inhibition: Study of its effects on specific enzymes.
Medicine
Drug Development: Exploration of its potential as a lead compound for new drugs.
Therapeutic Applications: Potential use in treating specific diseases or conditions.
Industry
Dye and Pigment Production: Use in the synthesis of dyes or pigments.
Chemical Sensors: Application in the development of sensors for detecting specific substances.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-2(1H)-pyridinone would depend on its specific biological or chemical activity. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone: Lacks the chlorobenzyl group.
3-(1,3-benzothiazol-2-yl)-1-(4-methylbenzyl)-2(1H)-pyridinone: Contains a methyl group instead of a chlorine atom.
Uniqueness
Chlorobenzyl Group: The presence of the chlorobenzyl group might confer unique chemical reactivity or biological activity.
Pyridinone Moiety: The pyridinone ring could be crucial for specific interactions with biological targets.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-14-9-7-13(8-10-14)12-22-11-3-4-15(19(22)23)18-21-16-5-1-2-6-17(16)24-18/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBQVRBAOLADEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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